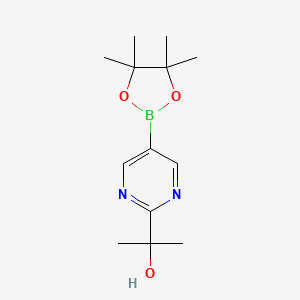

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol

Cat. No. B570203

Key on ui cas rn:

1319255-87-2

M. Wt: 264.132

InChI Key: JBKQHCAUZJBAND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08476281B2

Procedure details

To a stirring solution of 4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-aniline (19) (525.0 g, 1.721 mol, Bridge Organics Co.) in 1,4-dioxane (4.20 L, Sigma-Aldrich 360481) was added a 1.2 M aqueous solution of NaHCO3 (4.302 L, 5.163 mol). A stream of nitrogen was bubbled through the stirring mixture for 2 hrs, followed by addition of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol (7) (545.4 g, 2.065 mol, Bridge Organics Co.) and 1,1′-bis(diphenylphosphino)ferrocene dichloropalladium dichloromethane adduct (42.16 g, 51.63 mmol, Strem 460450). The reaction mixture was stirred at reflux overnight, allowed to cool, diluted with EtOAc (8.4 L), and the layers were separated. The organic phase was washed with saturated aqueous NH4Cl and then brine. The aqueous phase was re-extracted with EtOAc (4 L) and washed this organic extract with brine. The combined organic phase was dried over MgSO4, filtered through a short plug of Florisil®, eluted with EtOAc, and the filtrate concentrated on a rotary evaporator giving a dark brown wet solid. This was dissolved in CH2Cl2, loaded on a pad of silica gel, eluted with hexane, then 25% EtOAc/hexane, and then 50% EtOAc/hexane. The desired filtrate was concentrated on a rotary evaporator to a thick suspension, and the solid was collected by filtration, triturated with MTBE, and dried in vacuo giving 20 as a bright yellow solid (55.8% yield, 90-97% HPLC purity). The filtrate was concentrated and the above purification was repeated giving a second crop of 20 as a bright yellow solid (19.7% yield). The filtrate was again concentrated giving a dark brown oil and this was loaded on a silica column with toluene and minimal CH2Cl2. It was eluted with EtOAc/hexane (0% to 50%). The desired fractions were concentrated to a slurry and diluted with MTBE/hexane. The solid was collected by filtration and washed with minimal MTBE giving a third crop of 20 as a bright yellow solid (4.9% yield) with an overall yield of 80% from the three crops. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 363.48 (2.95 min). 1H NMR (300 MHz, CDCl3) δ 8.84 (d, J=1.6 Hz, 2H), 8.27 (d, J=8.0 Hz, 1H), 7.62 (s, 2H), 5.31-5.24 (m, 1H), 4.63 (s, 1H), 4.27-4.18 (m, 1H), 3.97-3.87 (m, 1H), 2.33-2.05 (m, 4H), 1.64 (s, 6H) ppm.

Quantity

525 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

545.4 g

Type

reactant

Reaction Step Two

Quantity

42.16 g

Type

catalyst

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:5]([NH2:6])=[C:4]([CH:12]2[CH2:16][CH2:15][CH2:14][O:13]2)[C:3]=1[F:17].C([O-])(O)=O.[Na+].CC1(C)C(C)(C)OB([C:31]2[CH:32]=[N:33][C:34]([C:37]([OH:40])([CH3:39])[CH3:38])=[N:35][CH:36]=2)O1>O1CCOCC1.CCOC(C)=O.C(Cl)Cl.ClCCl.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[NH2:6][C:5]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]([C:31]2[CH:32]=[N:33][C:34]([C:37]([OH:40])([CH3:39])[CH3:38])=[N:35][CH:36]=2)=[C:3]([F:17])[C:4]=1[CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1 |f:1.2,7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

525 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=C(N)C(=C1)[N+](=O)[O-])C1OCCC1)F

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4.302 L

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

4.2 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

545.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OB(OC1(C)C)C=1C=NC(=NC1)C(C)(C)O)C

|

|

Name

|

|

|

Quantity

|

42.16 g

|

|

Type

|

catalyst

|

|

Smiles

|

ClCCl.Cl[Pd]Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

8.4 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A stream of nitrogen was bubbled through the stirring mixture for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with saturated aqueous NH4Cl

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was re-extracted with EtOAc (4 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

this organic extract with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phase was dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a short plug of Florisil®

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with EtOAc

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a dark brown wet solid

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with hexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The desired filtrate was concentrated on a rotary evaporator to a thick suspension

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=C(C=C1[N+](=O)[O-])C=1C=NC(=NC1)C(C)(C)O)F)C1OCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 55.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |